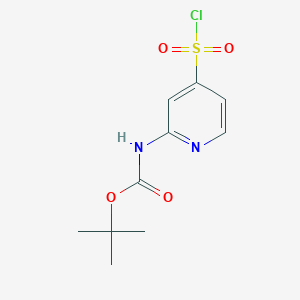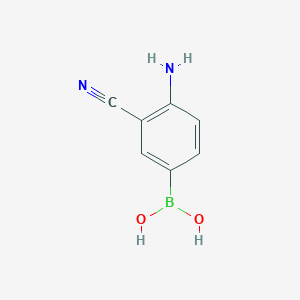
Methyl S-(difluoromethyl)-L-homocysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a sulfur atom, which is further connected to a butanoate backbone. The presence of the difluoromethyl group imparts distinct chemical reactivity and potential biological activity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate typically involves the introduction of the difluoromethyl group into the molecule. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as difluoromethyl sulfonium salts. The reaction conditions often require a base to deprotonate the precursor, facilitating the formation of the difluorocarbene intermediate, which then reacts with the target molecule to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous intermediates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical reactivity and biological activity.
Methyl (2S)-2-amino-4-[(methyl)sulfanyl]butanoate: Lacks fluorine atoms, resulting in different chemical properties and potentially lower biological activity.
Uniqueness
Methyl (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in fields where fluorine-containing molecules are of interest .
Propiedades
Fórmula molecular |
C6H11F2NO2S |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4-(difluoromethylsulfanyl)butanoate |
InChI |
InChI=1S/C6H11F2NO2S/c1-11-5(10)4(9)2-3-12-6(7)8/h4,6H,2-3,9H2,1H3/t4-/m0/s1 |
Clave InChI |
JWMZRQUXTILQND-BYPYZUCNSA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC(F)F)N |
SMILES canónico |
COC(=O)C(CCSC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)









![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)

